N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10875426
InChI: InChI=1S/C16H13NO3/c1-19-13-7-4-6-12(10-13)17-16(18)15-9-11-5-2-3-8-14(11)20-15/h2-10H,1H3,(H,17,18)
SMILES: COC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3O2
Molecular Formula: C16H13NO3
Molecular Weight: 267.28 g/mol

N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide

CAS No.:

VCID: VC10875426

Molecular Formula: C16H13NO3

Molecular Weight: 267.28 g/mol

* For research use only. Not for human or veterinary use.

N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide -

Description

N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide is an organic compound belonging to the benzofuran derivative class. It features a benzofuran ring fused with a carboxamide group and a methoxyphenyl substituent. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment, antimicrobial applications, and neuroprotection.

Synthesis Methods

The synthesis of N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide typically involves the reaction of 3-methoxyaniline with 1-benzofuran-2-carboxylic acid. This reaction is facilitated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Antimicrobial Activity

This compound and its derivatives have been evaluated for antimicrobial properties. In vitro studies showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating their potential as antimicrobial agents.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of benzofuran derivatives, including this compound. It exhibits antioxidant effects, which are essential in protecting neuronal cells from oxidative stress-related damage. This property suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Comparative Analysis with Related Compounds

To better understand the unique properties of N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide, a comparison with other benzofuran derivatives can be insightful:

Compound NameBiological ActivityMechanism of Action
MCC1019AnticancerPLK1 inhibition
6-BenzofurylpurineAntimycobacterialInhibition of MTB
4-Chlorobutanamido derivativeAntiviralTargeting viral replication

Future Directions and Research Opportunities

The diverse biological activities of this compound suggest several avenues for future research:

  • Drug Development: Further exploration into its structure-activity relationship (SAR) could lead to the development of more potent derivatives tailored for specific therapeutic applications.

  • Combination Therapies: Investigating the efficacy of this compound in combination with existing therapies may enhance treatment outcomes in cancer and infectious diseases.

Product Name N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide
Molecular Formula C16H13NO3
Molecular Weight 267.28 g/mol
IUPAC Name N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C16H13NO3/c1-19-13-7-4-6-12(10-13)17-16(18)15-9-11-5-2-3-8-14(11)20-15/h2-10H,1H3,(H,17,18)
Standard InChIKey IEJMCOFQAKRRAV-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3O2
Canonical SMILES COC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3O2
PubChem Compound 725649
Last Modified Apr 15 2024

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